Home > Products > Screening Compounds P130798 > KRAS G12D inhibitor 3
KRAS G12D inhibitor 3 -

KRAS G12D inhibitor 3

Catalog Number: EVT-12558999
CAS Number:
Molecular Formula: C34H31ClF3N5O2
Molecular Weight: 634.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

KRAS G12D inhibitor 3 is a promising small-molecule compound designed to selectively inhibit the KRAS G12D mutant protein, which is implicated in various cancers, particularly pancreatic ductal adenocarcinoma. The KRAS gene is a critical component of the RAS signaling pathway, and mutations like G12D contribute to oncogenesis by promoting uncontrolled cell growth and survival. The development of targeted therapies against KRAS mutations has been challenging due to the protein's complex structure and dynamics.

Source

The research and development of KRAS G12D inhibitor 3 have been documented in several scientific publications, highlighting its synthesis, mechanism of action, and potential applications in cancer therapy. Notable studies include those published in Frontiers in Pharmacology and Nature, which detail the compound's efficacy and structural characteristics.

Classification

KRAS G12D inhibitor 3 belongs to a class of non-covalent inhibitors that target specific mutant forms of the KRAS protein. It is classified as an antineoplastic agent due to its potential use in cancer treatment, specifically targeting the mutated form of KRAS that drives tumorigenesis.

Synthesis Analysis

Methods

The synthesis of KRAS G12D inhibitor 3 involves several key steps that utilize structure-based drug design principles. Initial screening identified lead compounds that exhibited selective binding to the KRAS G12D variant. The synthesis process typically includes:

  1. Precursor Selection: Starting from known compounds with similar scaffolds.
  2. Chemical Modifications: Introduction of functional groups to enhance binding affinity and selectivity.
  3. Purification: Utilizing techniques such as chromatography to isolate the desired product.

Technical Details

The synthetic route often involves:

  • Nucleophilic substitutions to introduce amine groups.
  • Deprotection steps to reveal active functional groups necessary for interaction with the target protein.
  • Characterization using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm structure and purity.
Molecular Structure Analysis

Structure

KRAS G12D inhibitor 3 features a unique molecular structure designed to fit within the binding pocket of the KRAS G12D protein. The compound typically includes:

  • A quinazoline core, which is pivotal for its binding properties.
  • Specific substituents that enhance selectivity for the mutant over wild-type KRAS.

Data

Crystallographic studies have provided insights into the binding interactions between KRAS G12D inhibitor 3 and its target, revealing key interactions that stabilize the inhibitor within the protein's active site.

Chemical Reactions Analysis

Reactions

The chemical reactions involved in synthesizing KRAS G12D inhibitor 3 include:

  • Substitution Reactions: For introducing functional groups essential for activity.
  • Elimination Reactions: To remove protective groups after key functionalizations.

Technical Details

Detailed reaction mechanisms are often elucidated through mechanistic studies, including:

  • Kinetics of reactions to optimize conditions for maximum yield.
  • Use of computational modeling to predict reaction pathways and product stability.
Mechanism of Action

Process

KRAS G12D inhibitor 3 functions by binding selectively to the inactive form of the KRAS G12D protein, preventing its activation by guanosine triphosphate (GTP). This inhibition disrupts downstream signaling pathways that promote cell proliferation and survival.

Data

Studies have shown that this compound exhibits sub-nanomolar affinities for its target, leading to significant reductions in tumor cell viability in preclinical models. The mechanism involves:

  • Disruption of protein-protein interactions essential for KRAS function.
  • Induction of apoptotic pathways in cancer cells harboring the G12D mutation.
Physical and Chemical Properties Analysis

Physical Properties

KRAS G12D inhibitor 3 is typically characterized by:

  • A specific melting point range indicative of purity.
  • Solubility profiles that determine formulation strategies for therapeutic use.

Chemical Properties

Chemical analyses reveal properties such as:

  • Stability under physiological conditions.
  • Reactivity with biological targets, which informs dosing regimens and potential side effects.

Relevant data from studies indicate favorable pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion characteristics conducive to clinical application.

Applications

Scientific Uses

The primary application of KRAS G12D inhibitor 3 lies in cancer therapy, particularly targeting tumors driven by the KRAS G12D mutation. Its development represents a significant advancement in personalized medicine approaches for treating resistant cancers. Ongoing research aims to explore its efficacy in combination therapies and its potential role in overcoming resistance mechanisms associated with other cancer treatments.

Properties

Product Name

KRAS G12D inhibitor 3

IUPAC Name

4-[6-chloro-4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]quinazolin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-ol

Molecular Formula

C34H31ClF3N5O2

Molecular Weight

634.1 g/mol

InChI

InChI=1S/C34H31ClF3N5O2/c1-2-23-27(37)7-4-18-10-22(44)11-24(28(18)23)29-26(35)12-25-31(30(29)38)40-33(41-32(25)42-15-20-5-6-21(16-42)39-20)45-17-34-8-3-9-43(34)14-19(36)13-34/h1,4,7,10-12,19-21,39,44H,3,5-6,8-9,13-17H2/t19-,20?,21?,34+/m1/s1

InChI Key

BIZPUCPPAVLJKY-FCHSEJRRSA-N

Canonical SMILES

C#CC1=C(C=CC2=CC(=CC(=C21)C3=C(C=C4C(=C3F)N=C(N=C4N5CC6CCC(C5)N6)OCC78CCCN7CC(C8)F)Cl)O)F

Isomeric SMILES

C#CC1=C(C=CC2=CC(=CC(=C21)C3=C(C=C4C(=C3F)N=C(N=C4N5CC6CCC(C5)N6)OC[C@@]78CCCN7C[C@@H](C8)F)Cl)O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.